4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-ol is a chemical compound that features a benzimidazole ring, a sulfur atom, and a butynol group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-ol typically involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with an appropriate alkyne. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-ol can undergo various chemical reactions:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. The sulfur atom can form coordination complexes with metal ions, affecting various biochemical pathways . The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]but-2-yn-1-ol can be compared with other benzimidazole derivatives:
4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: This compound has a similar benzimidazole core but differs in its functional groups, leading to different chemical and biological properties.
2-(1-Methyl-1H-imidazol-2-yl)ethanol: Another related compound with an imidazole ring and an ethanol group, used in different applications.
1-Methyl-1H-benzimidazole-2-thiol: The precursor in the synthesis of this compound, with distinct reactivity and applications.
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)sulfanylbut-2-yn-1-ol |
InChI |
InChI=1S/C12H12N2OS/c1-14-11-7-3-2-6-10(11)13-12(14)16-9-5-4-8-15/h2-3,6-7,15H,8-9H2,1H3 |
InChI Key |
PUVCCNOXSBHDKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.